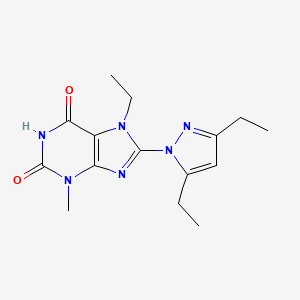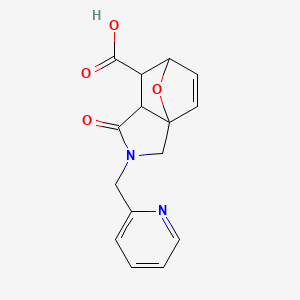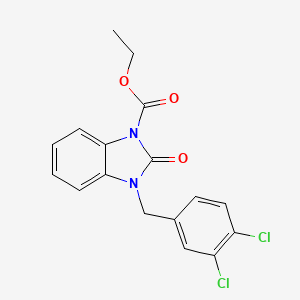![molecular formula C11H11F3N2O4S B2881875 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine CAS No. 403502-84-1](/img/structure/B2881875.png)
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine” is a chemical compound with the molecular formula C11H11F3N2O4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl ring, which is further substituted with nitro, trifluoromethyl, and sulfonyl groups . The exact three-dimensional structure is not specified in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 324.276 and a density of 1.5±0.1 g/cm3 . Its boiling point is 436.1±45.0 °C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Environmental Behavior and Toxicology
Developmental Toxicity : PFOS and PFOA, related perfluoroalkyl acids, have been extensively studied for their developmental toxicity. These compounds have applications in various industrial and consumer products. Recent studies have highlighted their widespread presence in humans and the environment, prompting research into their developmental effects on rodents and potential human health risks (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation : The environmental fate of polyfluoroalkyl chemicals, which might include degradation pathways relevant to "1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine", has been reviewed. Studies have focused on microbial degradation as a key process affecting the environmental persistence and toxicity of PFAS (Liu & Mejia Avendaño, 2013).
Treatment Technologies
Novel Treatment Technologies : Given the challenges in treating water contaminated with PFAS, including PFOS and PFOA, innovative treatment technologies such as sonochemistry, bioremediation, and photolysis have been explored. These approaches could potentially apply to compounds like "this compound" (Kucharzyk et al., 2017).
Adsorption Techniques : The removal of PFAS from water via adsorption has been critically reviewed, highlighting the challenges posed by short-chain PFAS and the influence of organic matter on adsorption efficiency. Insights from this research could inform the development of adsorption-based treatment for related compounds (Gagliano et al., 2019).
Mechanism of Action
Future Directions
Pyrrolidine derivatives, including “1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine”, have potential for further exploration in the field of medicinal chemistry . Their diverse structures and biological activities make them promising scaffolds for the development of new therapeutic agents .
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOGJQCMRTRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)



![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)
![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)